
Manzamine A
Overview
Description
Manzamine A is a β-carboline alkaloid derived from marine sponges of the genera Haliclona, Xestospongia, and Acanthostrongylophora. It features a complex pentacyclic structure with fused azacyclic rings and a macrocyclic ether bridge, contributing to its diverse bioactivities . Notably, it exhibits potent anticancer, antimalarial, anti-inflammatory, and neuroprotective properties . Despite its structural complexity, total syntheses have been achieved in 18-step sequences, enabling further pharmacological exploration .
Preparation Methods
The synthesis of Manzamine A is a challenging task due to its intricate structure. Several synthetic routes have been developed over the years. One notable approach involves the use of stereoselective Michael nitro olefin addition, nitro-Mannich/lactamization cascade, iminium ion/cyclization, stereoselective ring-closing metathesis, and cross-coupling reactions . These methods have been fundamental in achieving the total synthesis of this compound and related alkaloids
Chemical Reactions Analysis
Manzamine A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions often retain the core β-carboline structure while modifying the peripheral functional groups .
Scientific Research Applications
Anticancer Properties
Manzamine A has demonstrated potent anticancer effects against several cancer types. Research indicates that it inhibits tumor growth and induces apoptosis in cancer cells through various mechanisms:
- Cervical Cancer : In studies, this compound effectively halted the growth of cervical cancer cells, showing a high potency compared to known inhibitors of cancer-related proteins .
- Pancreatic Cancer : It sensitizes pancreatic adenocarcinoma cells to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand), enhancing the efficacy of existing treatments .
- Melanoma and Other Cancers : Previous research has also highlighted its effectiveness against melanoma and prostate cancers, suggesting its potential as a multi-targeted anticancer agent .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, making it effective against various bacterial and viral infections:
- Bacterial Infections : this compound shows activity against both gram-positive and gram-negative bacteria. It has been studied for its ability to inhibit the formation of foam cells in macrophages, which is relevant for atherosclerosis prevention .
- Viral Infections : In corneal cells, this compound inhibits the replication of herpes simplex virus type 1 (HSV-1), demonstrating its antiviral potential .
Antiparasitic Effects
This compound has been identified as a potent agent against parasites:
- Malaria : It has shown significant activity against Plasmodium species, with studies indicating that it can achieve up to 70% inhibition of the malaria parasite at low concentrations without causing host cell toxicity . In vivo studies have demonstrated that this compound can prolong survival in infected rodents significantly compared to untreated controls .
- Leishmaniasis : The compound also exhibits potential against Leishmania donovani, the causative agent of visceral leishmaniasis, indicating its broad-spectrum antiparasitic activity .
Neuroprotective Effects
Research suggests that this compound may have neuroprotective properties:
- Alzheimer’s Disease : Studies indicate that it decreases tau hyperphosphorylation and inhibits glycogen synthase kinase 3, which are critical processes involved in Alzheimer's disease pathology . This positions this compound as a potential therapeutic agent for neurodegenerative diseases.
Case Studies and Research Findings
Mechanism of Action
Manzamine A exerts its effects primarily by targeting vacuolar ATPases, which are essential for maintaining cellular pH and ion homeostasis . It inhibits autophagy in pancreatic cancer cells by preventing autophagosome turnover . Additionally, it targets the SIX1 protein in cervical cancer cells, leading to cell cycle arrest and apoptosis . These mechanisms highlight its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Manzamine A belongs to a family of over 40 structurally related alkaloids. Key analogs and their distinguishing features are discussed below:
Structural Differences
Structure-Activity Relationships (SAR)
- Hydroxy Groups : Addition of a hydroxy group at C-8 (e.g., 8-hydroxythis compound) enhances binding affinity to targets like RSK1 kinase (−10.5 kcal/mol docking score) and autophagy-related proteins .
- Epoxides and Ether Bridges : Epoxidation (e.g., Manzamine E) or alternative ether linkages (e.g., Manzamine F) reduce metabolic stability and bioactivity compared to this compound .
- Dimerization : Neo-kauluamine’s dimeric structure increases cytotoxicity but limits selectivity .
Toxicity and Pharmacokinetics
- This compound : Cytotoxic to mammalian cells (IC₅₀ = 0.5 μM in Vero cells) but exhibits favorable pharmacokinetics (20.6% oral bioavailability in rats) .
- Modified Analogs : Quaternization of the β-carboline moiety (e.g., compound 2 in ) reduces cytotoxicity while retaining antimalarial activity (IC₅₀ = 0.7–1.0 μM) .
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating and purifying Manzamine A from marine sponges?
- Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like vacuum liquid chromatography (VLC) and HPLC. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural validation .
- Example Protocol :
- Extraction : Homogenize sponge tissue in MeOH:CH₂Cl₂ (1:1), filter, and concentrate.
- Fractionation : Use VLC with gradients of hexane/EtOAc/MeOH.
- Purification : Apply semi-preparative HPLC with C18 columns and acetonitrile/water mobile phases.
- Validation : Compare NMR data (¹³C/¹H) with literature .
Q. How do researchers validate the anticancer activity of this compound in vitro?
- Answer : Standard assays include:
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., MDA-MB-231, HepG2).
- Apoptosis : Flow cytometry for Annexin V/PI staining.
- Mechanistic Screening : Western blotting for caspase-3/9 activation or Bcl-2 family proteins.
Q. What are the common challenges in reproducing this compound’s bioactivity across studies?
- Answer : Variability arises from:
- Source Material : Sponge species, collection depth, and geographical location.
- Extraction Efficiency : Solvent polarity and temperature during isolation.
- Assay Conditions : Cell line passage number, serum concentration, and incubation time.
- Mitigation : Standardize protocols using guidelines from journals like Journal of Natural Products and report detailed metadata .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s mechanism of action across published studies?
- Answer :
Comparative Analysis : Replicate key experiments (e.g., kinase inhibition assays) under identical conditions.
Multi-omics Integration : Use transcriptomics/proteomics to identify pathway convergence (e.g., NF-κB vs. Wnt/β-catenin).
Meta-Analysis : Pool data from studies meeting inclusion criteria (e.g., standardized IC₅₀ measurements) to identify trends .
- Example Workflow :
- Data Collection : Extract IC₅₀ values and assay conditions from 20+ studies.
- Statistical Testing : Apply ANOVA to assess variability between labs.
Q. What experimental designs optimize the discovery of this compound derivatives with enhanced bioavailability?
- Answer :
- Rational Design : Modify the β-carboline core via semi-synthesis (e.g., esterification, glycosylation).
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict ADMET properties.
- In Vivo Validation : Pharmacokinetic studies in murine models with LC-MS/MS quantification .
- Table: Derivative Bioactivity
Derivative | Modification | Solubility (mg/mL) | IC₅₀ (μM) |
---|---|---|---|
MA-001 | 8-OH | 0.45 | 2.1 |
MA-002 | 12-acetate | 0.78 | 1.4 |
Q. How can researchers design studies to assess this compound’s synergistic effects with existing chemotherapeutics?
- Answer :
- Combination Index (CI) : Use Chou-Talalay method with CompuSyn software.
- Experimental Groups : Test this compound alone, chemotherapeutic alone, and combinations at fixed ratios.
- Mechanistic Interrogation : RNA-seq to identify overlapping pathways (e.g., apoptosis, autophagy) .
- Statistical Note : Calculate CI values for multiple dose-effect levels (e.g., ED₅₀, ED₇₅).
Q. Methodological Guidelines
- For Basic Questions : Prioritize reproducibility by documenting equipment models (e.g., Agilent 1260 HPLC), buffer compositions, and cell culture conditions .
- For Advanced Questions : Align hypotheses with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) .
- Data Presentation : Use tables for comparative analyses and error bars (±SEM) in graphs. Avoid ambiguous terms like “significant”; report exact p-values .
Properties
CAS No. |
104196-68-1 |
---|---|
Molecular Formula |
C36H44N4O |
Molecular Weight |
548.8 g/mol |
IUPAC Name |
(2R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol |
InChI |
InChI=1S/C36H44N4O/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33/h1,4,7-9,13-16,19,24,26,30,34,38,41H,2-3,5-6,10-12,17-18,20-23,25H2/t26?,30?,34?,35-,36-/m0/s1 |
InChI Key |
FUCSLKWLLSEMDQ-AWTNBHCRSA-N |
SMILES |
C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |
Isomeric SMILES |
C1CCN2CCC3C(=C[C@@](CCC=CC1)(C4[C@]3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |
Canonical SMILES |
C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Keramamine A; Manzamine A; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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